molecular formula C15H24N2O B3164933 {1-[2-(4-Methoxyphenyl)ethyl]piperidin-4-yl}methylamine CAS No. 893755-01-6

{1-[2-(4-Methoxyphenyl)ethyl]piperidin-4-yl}methylamine

Cat. No. B3164933
CAS RN: 893755-01-6
M. Wt: 248.36 g/mol
InChI Key: DRLMMRGAPIWHGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“{1-[2-(4-Methoxyphenyl)ethyl]piperidin-4-yl}methylamine” is a compound used for proteomics research . It has a molecular formula of C16H26N2O and a molecular weight of 262.4 .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string COc1ccc (CCN2CCC (N)CC2)cc1 . This indicates that the compound contains a piperidine ring attached to a methoxyphenyl group and an ethyl group.


Physical And Chemical Properties Analysis

“this compound” is a solid compound . Its exact physical and chemical properties, such as melting point, boiling point, and solubility, are not specified in the available resources.

Scientific Research Applications

{1-[2-(4-Methoxyphenyl)ethyl]piperidin-4-yl}methylamine has a wide range of applications in scientific research. It has been used as a substrate for enzymes, a ligand for protein-protein interactions, and a tool for studying the structure and function of proteins. It has also been used in studies of drug metabolism, drug delivery systems, and drug-receptor interactions. This compound has also been used in studies of cell signaling pathways, gene expression, and cell cycle regulation. Additionally, it has been used in studies of enzyme kinetics, enzyme inhibition, and drug-target interactions.

Mechanism of Action

{1-[2-(4-Methoxyphenyl)ethyl]piperidin-4-yl}methylamine acts as an inhibitor of the enzyme monoamine oxidase (MAO). MAO is an enzyme that is responsible for the breakdown of neurotransmitters such as serotonin, dopamine, and norepinephrine. This compound binds to MAO and prevents it from breaking down these neurotransmitters, leading to an increase in their levels in the brain. This can lead to an increase in mood, energy, and cognition.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of serotonin, dopamine, and norepinephrine in the brain. This can lead to an increase in mood, energy, and cognition. It has also been shown to increase the activity of the enzyme acetylcholinesterase, which is involved in memory and learning. Additionally, it has been shown to increase the levels of the neurotransmitter glutamate, which is involved in learning and memory.

Advantages and Limitations for Lab Experiments

{1-[2-(4-Methoxyphenyl)ethyl]piperidin-4-yl}methylamine has several advantages for use in laboratory experiments. It is easy to synthesize, and its structure is well-known. It is also relatively non-toxic and has a low risk of side effects. Additionally, it has a long half-life, making it suitable for long-term experiments. On the other hand, this compound is not as widely studied as other compounds, and its effects are not yet fully understood. Additionally, it is not approved for use in humans, so its effects in humans are not yet known.

Future Directions

There are several potential future directions for {1-[2-(4-Methoxyphenyl)ethyl]piperidin-4-yl}methylamine research. One potential direction is to study its effects in humans. This could include clinical trials to determine its safety and efficacy in treating various conditions. Additionally, further research could be done to better understand its mechanism of action and its effects on biochemical and physiological processes. Finally, more research could be done to explore its potential uses in drug delivery systems and drug-target interactions.

properties

IUPAC Name

[1-[2-(4-methoxyphenyl)ethyl]piperidin-4-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O/c1-18-15-4-2-13(3-5-15)6-9-17-10-7-14(12-16)8-11-17/h2-5,14H,6-12,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRLMMRGAPIWHGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCN2CCC(CC2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred solution of N-[phenylmethylidene]-1-(piperidin-4-yl)methanamine (compound iii; 0.158 moles; 31.9 g), prepared as described in WO2004/101548 in absolute ethanol (70 ml), 1-(2-bromoethyl)-4-methoxybenzene (compound iv; 0.237 moles; 32.7 g) and potassium carbonate were added.
Quantity
31.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
32.7 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
70 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{1-[2-(4-Methoxyphenyl)ethyl]piperidin-4-yl}methylamine
Reactant of Route 2
Reactant of Route 2
{1-[2-(4-Methoxyphenyl)ethyl]piperidin-4-yl}methylamine
Reactant of Route 3
Reactant of Route 3
{1-[2-(4-Methoxyphenyl)ethyl]piperidin-4-yl}methylamine
Reactant of Route 4
Reactant of Route 4
{1-[2-(4-Methoxyphenyl)ethyl]piperidin-4-yl}methylamine
Reactant of Route 5
Reactant of Route 5
{1-[2-(4-Methoxyphenyl)ethyl]piperidin-4-yl}methylamine
Reactant of Route 6
Reactant of Route 6
{1-[2-(4-Methoxyphenyl)ethyl]piperidin-4-yl}methylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.